N-Propyl L-Z-isoleucinamide

Description

Contextualizing Amino Acid Amide Derivatives and Peptidomimetics in Modern Chemical Research

Peptides, which are chains of amino acids linked by amide bonds, are fundamental to a vast array of biological functions, including signaling, catalysis, and structural support. solubilityofthings.com However, their therapeutic application is often hampered by inherent limitations such as poor metabolic stability due to enzymatic degradation and low bioavailability. To overcome these challenges, medicinal chemists have turned to peptidomimetics—synthetic molecules designed to replicate the structure and function of natural peptides. solubilityofthings.com These mimics often incorporate non-natural amino acids, modified backbones, or altered termini to enhance their drug-like properties.

Amino acid amide derivatives are a significant subclass of peptidomimetics. The amidation of the C-terminus of an amino acid or peptide removes the negative charge of the carboxylate group, which can influence solubility, membrane permeability, and binding interactions with biological targets. Furthermore, modification of the N-terminus, such as the introduction of an N-alkyl group, can provide steric hindrance that protects against enzymatic cleavage by aminopeptidases and can also modulate the conformational preferences of the molecule. These modifications are key strategies in the rational design of more robust and effective therapeutic agents. savemyexams.com

The Significance of N-Propyl L-Z-Isoleucinamide as a Model System in Contemporary Peptidomimetic Design

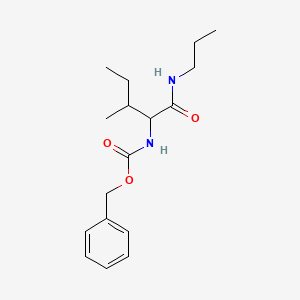

This compound is a compound that embodies several key features of peptidomimetic design. Its structure consists of the amino acid L-isoleucine, which is modified at both its N-terminus and C-terminus. The "L" designation refers to the natural stereochemistry of the isoleucine core. The "Z" is commonly used to denote a carbobenzyloxy (Cbz) protecting group on the alpha-amino group, a standard moiety in peptide synthesis. The N-terminus is further modified with a propyl group, and the C-terminus is an amide.

While specific research on this compound is not widely available, its structure makes it an excellent model for studying the combined effects of N-alkylation and C-terminal amidation. These modifications are expected to impart increased lipophilicity and metabolic stability compared to the parent amino acid. The presence of the N-propyl group can influence the conformational landscape of the molecule, potentially favoring specific spatial arrangements that could enhance binding to a target receptor or enzyme. As such, it serves as a valuable, albeit understudied, scaffold for exploring fundamental principles of peptidomimetic chemistry.

Table 1: Physicochemical Properties of this compound Note: The following data is estimated based on the chemical structure, as extensive experimental data is not publicly available.

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O₃ |

| Molecular Weight | 306.40 g/mol |

| IUPAC Name | Benzyl (B1604629) (2S,3S)-3-methyl-2-(propylamino)pentanoylcarbamate |

| Stereochemistry | L-isoleucine core |

| Key Functional Groups | Carbobenzyloxy (Z-group), N-propyl group, Amide |

Overview of Key Research Areas and Trajectories for this compound Studies

Given its chemical structure, this compound and its analogs are pertinent to several areas of chemical biology research. A primary focus would be on their potential as inhibitors of proteases, where the modified amino acid structure could interact with the enzyme's active site while resisting cleavage. The increased stability conferred by the N-propyl group and the C-terminal amide would be a significant asset in this context.

Another promising research avenue is the investigation of their conformational properties. The interplay between the bulky isoleucine side chain and the N-propyl group could lead to well-defined secondary structures, even in such a small molecule. Spectroscopic techniques like NMR could be employed to study these conformational preferences in various solvents, providing insights into how such modifications can be used to pre-organize a molecule for optimal target binding.

Finally, the synthesis of libraries based on the N-Propyl-L-Z-Isoleucinamide scaffold, where the propyl group, the Z-group, and the isoleucine side chain are varied, could be a fruitful strategy for the discovery of new bioactive molecules. Such libraries could be screened against a range of biological targets to identify novel ligands for receptors or inhibitors of enzymes, furthering our understanding of structure-activity relationships in peptidomimetic design.

Table 2: Potential Research Applications for this compound Analogs

| Research Area | Focus of Study |

| Enzyme Inhibition | Design of protease inhibitors with enhanced metabolic stability. |

| Receptor Binding | Investigation of ligands for G-protein coupled receptors (GPCRs). |

| Structural Biology | Analysis of induced conformational changes upon N-alkylation. |

| Drug Discovery | Use as a scaffold for combinatorial library synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYZIYPOFBSJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles and Conformational Analysis of N Propyl L Z Isoleucinamide

Principles of Peptidomimetic Design for Structural and Functional Mimicry

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability. nih.govlongdom.org The core principle of peptidomimetic design is to identify the essential elements of a peptide responsible for its biological activity—the pharmacophore—and to recreate their three-dimensional arrangement in a more robust molecular scaffold. nih.gov This process often begins with establishing structure-activity relationships (SAR) to pinpoint key amino acid residues and their spatial features. nih.govupc.edu Modifications can range from conservative replacements of specific atoms or bonds to more significant alterations of the peptide backbone. drugdesign.org The ultimate goal is to develop molecules that mimic the biological effects of the parent peptide but possess improved drug-like properties, including stability, receptor selectivity, and potency. nih.govwikipedia.org

A primary goal in peptidomimetic design is to mimic the specific three-dimensional conformation that a peptide adopts when it binds to its biological target. upc.edusemanticscholar.org This involves controlling the spatial orientation of both the molecular backbone and the amino acid side chains, which are critical for molecular recognition. mdpi.com In N-Propyl L-Z-Isoleucinamide, several features contribute to this mimicry. The L-isoleucine residue provides the specific side chain, a branched alkyl group, which is crucial for hydrophobic interactions in many protein-ligand binding events. russelllab.org The N-propyl group on the amide nitrogen and the N-terminal benzyloxycarbonyl (Z) group are modifications to the standard peptide structure. These groups can serve as tools to enforce a particular backbone conformation by introducing steric bulk, thereby restricting the rotational freedom around single bonds and guiding the molecule into a shape that mimics a bioactive conformation, such as a β-turn. uq.edu.aunih.gov

To reduce the inherent flexibility of linear peptides and stabilize a desired bioactive conformation, various chemical strategies are employed. nih.gov These strategies aim to decrease the entropic penalty paid upon binding to a receptor, which can lead to higher affinity. uq.edu.au Common methods include:

N-Alkylation: The introduction of an alkyl group, such as the propyl group in this compound, onto an amide nitrogen is a known strategy to influence conformation. nih.govrsc.org This modification eliminates the hydrogen bond donating capability of the amide proton and can create steric hindrance that favors specific rotational angles (phi, ψ) along the backbone. nih.gov

Bulky Protecting Groups: The benzyloxycarbonyl (Z) group serves as a bulky N-terminal protecting group. Its size and aromatic nature can restrict the conformational space available to the rest of the molecule, helping to pre-organize it into a more defined structure. nih.gov

Constrained Amino Acids: The use of amino acids with inherent conformational biases, such as Cβ-branched residues like isoleucine, restricts the range of possible main-chain conformations. russelllab.org Isoleucine, along with valine and threonine, has two non-hydrogen substituents on its Cβ carbon, which creates steric bulk close to the backbone and limits its ability to adopt certain secondary structures like α-helices, while favoring β-sheet conformations. russelllab.org

Macrocyclization: Although not present in this specific compound, linking the N- and C-termini or creating a side-chain to backbone linkage is a powerful technique to rigidly constrain a peptide's shape. semanticscholar.orguq.edu.aunih.gov

Stereochemical Influence on Molecular Recognition and Chirality Considerations

Stereochemistry is fundamental to molecular recognition, as biological receptors like proteins are themselves chiral entities. The precise three-dimensional arrangement of atoms in a ligand dictates how well it can fit into a binding pocket and form the necessary interactions to elicit a biological response.

L-Isoleucine is one of two proteinogenic amino acids that possess two chiral centers: the α-carbon (Cα) and the β-carbon (Cβ). arizona.eduwikipedia.org The natural configuration is (2S, 3S). This specific absolute configuration is critical, as it orients the branched sec-butyl side chain in a unique and defined spatial arrangement relative to the molecular backbone. nih.gov Any change to the stereochemistry at either chiral center, for instance to an allo-isoleucine diastereomer, would alter the side chain's orientation, potentially disrupting key hydrophobic or van der Waals interactions within a receptor's binding site. nih.govbeilstein-journals.org The non-reactive, hydrophobic nature of the isoleucine side chain makes it crucial for protein stability and ligand binding through the hydrophobic effect. russelllab.orgarizona.edu

| Feature | Description | Significance in Molecular Recognition |

|---|---|---|

| α-Carbon (Cα) Configuration | L-configuration (S) | Defines the overall "left-handedness" of the amino acid, essential for compatibility with chiral biological receptors. wikipedia.org |

| β-Carbon (Cβ) Configuration | (3S) | Positions the methyl and ethyl groups of the side chain in a specific 3D arrangement. nih.gov |

| Side Chain Type | Branched, aliphatic, hydrophobic | Critical for binding in hydrophobic pockets and contributes to overall protein stability. russelllab.orgarizona.edu |

| Chiral Centers | Two (Cα and Cβ) | Results in four possible stereoisomers (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, D-allo-Isoleucine), each with distinct biological properties. nih.gov |

The amide bond is a key structural feature in peptides and peptidomimetics. masterorganicchemistry.com Due to resonance between the nitrogen lone pair and the carbonyl group, the amide bond has approximately 40% double-bond character. nih.gov This imparts several crucial properties:

Planarity: The six atoms comprising the amide bond (Cα-C'-O-N-H-Cα) typically lie in a single plane. nih.gov

Rotational Barrier: There is a significant energy barrier to rotation around the C-N bond, which restricts the number of available conformations. utexas.edu

Cis/Trans Isomerism: This restricted rotation leads to the existence of cis and trans isomers. khanacademy.org For secondary amides (like those in a typical peptide chain), the trans conformation is sterically favored by about 1000:1 over the cis conformation. nih.gov

In this compound, the amide bond is a tertiary amide due to the N-propyl group. This modification significantly alters the energetic landscape. The steric difference between the cis and trans isomers of a tertiary amide is much smaller than in a secondary amide. nih.gov This lowers the rotational barrier and makes the cis conformation more accessible. nih.gov The potential for a significant population of the cis amide conformer must be considered in receptor binding models, as it would present a completely different backbone trajectory and side-chain orientation to the receptor compared to the more common trans form. researchgate.net

| Property | Secondary Amide (e.g., in Peptides) | Tertiary Amide (e.g., N-Propyl Isoleucinamide) |

|---|---|---|

| Structure | R-CO-NH-R' | R-CO-N(R')-R'' |

| Hydrogen Bond Donor | Yes (N-H) | No |

| Preferred Conformation | Strongly prefers trans | Trans and cis conformations have more comparable energies. nih.gov |

| Energy Barrier for Rotation | High | Lower than for secondary amides. nih.gov |

| Impact on Binding | Predictable backbone geometry. | Allows for alternative backbone folding, potentially accessing different binding modes. researchgate.net |

Conformational Dynamics and Stability Studies

Computational studies on related isoleucine dipeptide mimetics show that the populations of different side-chain rotamers (combinations of χ1 and χ2 angles) are influenced by the backbone conformation (φ and ψ angles). nih.govyale.edu The Cβ-branching of isoleucine creates steric clashes that limit the allowed combinations of these angles. russelllab.org Furthermore, the presence of the N-propyl group introduces an additional element of dynamic complexity through the potential for cis-trans isomerization of the tertiary amide bond. nih.gov The stability of any single conformation is influenced by intramolecular interactions, such as van der Waals forces and potential backbone-side chain interactions. researchgate.net Understanding this dynamic equilibrium is crucial, as a biological receptor may selectively bind to a minor, higher-energy conformer that is not the most populated state in solution—a concept known as conformational selection. nih.gov

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing specific conformations of this compound. bangor.ac.uk These non-covalent bonds can form between a hydrogen bond donor (like the N-H of the amide) and a hydrogen bond acceptor (such as the carbonyl oxygen atoms of the amide or the Z-group). The formation of these internal hydrogen bonds can lead to more compact, folded structures.

In N-acyl-L-isoleucinamide derivatives, two primary types of intramolecular hydrogen bonds are commonly observed, leading to characteristic ring-like structures:

γ-turn: A seven-membered ring formed by a hydrogen bond between the carbonyl oxygen of the Z-group and the N-H of the C-terminal amide.

β-turn: A five-membered ring resulting from a hydrogen bond between the amide N-H and the amide carbonyl oxygen.

The presence of the bulky Carboxybenzyl (Z) protecting group can influence the propensity for intramolecular hydrogen bonding. openrepository.comcore.ac.uk The steric hindrance from this group might favor certain conformations that allow for the formation of stable intramolecular hydrogen bonds, thereby reducing the molecule's conformational entropy. bangor.ac.uk Studies on related N-carbamate protected amino acids suggest that intramolecular hydrogen bonding plays a significant role in defining their structure and reactivity. openrepository.com

Below is an illustrative table of potential intramolecular hydrogen bonds in a modeled low-energy conformation of this compound, based on typical bond lengths and angles observed in similar peptide structures.

| Donor Atom | Acceptor Atom | H-Bond Length (Å) | H-Bond Angle (°) | Resulting Structure |

| Amide N-H | Z-group C=O | ~2.1 | ~150 | γ-turn (7-membered ring) |

| Amide N-H | Amide C=O | ~2.3 | ~140 | β-turn (5-membered ring) |

This table is illustrative and based on computational models of similar molecules. Actual values for this compound would require specific experimental or computational determination.

Influence of Solvent Environment on this compound Conformation

The surrounding solvent environment has a profound impact on the conformational preferences of this compound. Solvents can interact with the molecule through various non-covalent forces, including hydrogen bonding and dipole-dipole interactions, which can either stabilize or destabilize certain conformations.

In polar protic solvents , such as water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. This leads to competition between intramolecular and intermolecular hydrogen bonds. The solvent molecules can form hydrogen bonds with the amide N-H and carbonyl oxygen atoms, potentially disrupting the intramolecular hydrogen bonds that stabilize folded conformations in a non-polar environment. This often results in the molecule adopting a more extended and flexible conformation. Studies on L-isoleucine in aqueous solutions have highlighted the significance of solute-solvent interactions. banglajol.info

In aprotic polar solvents , like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the solvent can accept hydrogen bonds but cannot donate them. researchgate.net These solvents can still solvate the peptide backbone, but the disruption of intramolecular hydrogen bonds may be less pronounced than in protic solvents. The success of peptide synthesis, which is highly dependent on the conformation of the growing peptide chain, is known to be significantly affected by the choice of solvent. researchgate.net

In non-polar solvents , such as chloroform or toluene, the formation of intramolecular hydrogen bonds is favored. In such an environment, the polar amide groups are shielded from the non-polar solvent by folding into a conformation that maximizes internal hydrogen bonding. This "chameleon-like" behavior, where the molecule adapts its conformation to the polarity of the environment, is a key principle in the design of molecules intended to cross biological membranes.

The following table summarizes the expected conformational behavior of this compound in different solvent types.

| Solvent Type | Predominant Interactions | Expected Conformation | Intramolecular H-bonds |

| Polar Protic (e.g., Water) | Solute-solvent H-bonding | Extended, flexible | Disfavored |

| Aprotic Polar (e.g., DMF) | Solute-solvent dipole interactions | Moderately flexible | Partially disrupted |

| Non-polar (e.g., Chloroform) | Intramolecular H-bonding | Compact, folded | Favored |

Mechanistic Investigations of N Propyl L Z Isoleucinamide S Molecular Interactions in Research Contexts

Elucidation of Binding Mechanisms with Specific Biomolecular Targets (in vitro)

Understanding how a compound interacts with its biological targets at a molecular level is fundamental to drug discovery and chemical biology. For N-Propyl L-Z-isoleucinamide, this would involve detailed in vitro studies to characterize its binding to specific enzymes and proteins.

While direct evidence of this compound's effect on gamma-secretase is not available, the study of analogous compounds can illuminate potential mechanisms of enzyme inhibition. Research on isoleucine sulfonamide hydroxamic acid derivatives as inhibitors of the BoNT/A light chain, a zinc metalloprotease, provides a valuable model. researchgate.netnih.govnih.gov These studies reveal that such compounds can act as competitive inhibitors, directly interacting with key residues within the enzyme's active site. nih.gov

A crucial interaction observed is the chelation of the catalytic zinc ion by a hydroxamic acid group at the C-terminus of the molecule. nih.gov Furthermore, the isoleucine side chain and other structural motifs engage in hydrophobic interactions within the active site, contributing to the compound's inhibitory potency. nih.gov The sulfonamide linker has been shown to adopt a specific geometry that is advantageous for binding within the active site. researchgate.netnih.gov

The inhibitory activity of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating greater potency. A structure-activity relationship (SAR) study of these compounds led to the discovery of a derivative with an IC50 of 0.587 µM for the BoNT/A light chain. researchgate.netnih.gov Further optimization of the dipeptide sequence and the aromatic sulfonamide component resulted in a highly potent inhibitor with an IC50 of 21 nM. nih.gov

Table 1: Inhibitory Activity of Isoleucine Sulfonamide Derivatives against BoNT/A LC

| Compound | Modifications | IC50 (µM) |

|---|---|---|

| Parent Inhibitor | D-isoleucine, C-terminal hydroxamic acid, N-terminal biphenyl sulfonamide with chlorine at C-2' | 0.587 researchgate.netnih.gov |

| Optimized Dipeptide | Dipeptide sequence with optimized hydrophobic side chains and sulfonamide aromatic | 0.021 nih.gov |

This table is interactive and can be sorted by column.

The affinity and specificity of a ligand for its protein target are critical determinants of its biological activity. For isoleucinamide derivatives, computational docking and X-ray crystallography have been instrumental in elucidating these interactions. nih.gov Molecular docking studies of isoleucine sulfonamide inhibitors with the BoNT/A light chain active site have predicted key binding interactions. researchgate.netnih.gov

These computational models suggest that the sulfonamide portion of the molecule can form important contacts with active site residues such as Arg363 and Tyr366. nih.gov The isoleucine side chain is predicted to occupy a hydrophobic pocket, contributing to the binding affinity. nih.gov The stereochemistry of the amino acid is also crucial, with D-isoleucine initially found to be essential for positioning the N-terminal aromatic group into a favorable binding site in the single amino acid scaffold. nih.gov However, in dipeptide structures, L-amino acids provided the best inhibition. nih.gov

Table 2: Key Predicted Binding Interactions of an Isoleucine Sulfonamide Derivative with BoNT/A LC

| Ligand Moiety | Interacting Protein Residue | Type of Interaction |

|---|---|---|

| Sulfonamide | Arg363, Tyr366 | Favorable contacts nih.gov |

| Isoleucine Side Chain | Hydrophobic Pocket | Hydrophobic interaction nih.gov |

This table is interactive and can be sorted by column.

Modulation of Biological Processes at the Molecular Level (in vitro)

Beyond direct target binding, it is important to understand how a compound modulates broader biological pathways.

While no specific studies on the effect of this compound on amyloid-beta fibrillation have been identified, this is a significant area of research for many small molecules. The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease, and compounds that can inhibit this process are of great therapeutic interest. mdpi.com Various molecules, including peptides, polyphenols, and quinones, have been shown to inhibit or slow down amyloid formation. researchgate.net The mechanism of inhibition can involve binding to monomeric amyloid-beta to prevent its incorporation into fibrils, or interacting with oligomeric species to block their elongation. nih.gov

The interaction of a compound with its primary target can trigger a cascade of downstream effects on cellular signaling pathways. For instance, a study on N-acetylleucine amide, a derivative of the amino acid leucine, demonstrated its ability to inhibit the amino acid-mTOR signaling pathway. nih.gov This inhibition led to cell cycle arrest at the G1 stage in a human leukemia T cell line. nih.gov Such studies are crucial for understanding the full spectrum of a compound's cellular activity and its potential therapeutic applications or off-target effects.

Structure-Activity Relationship (SAR) Studies for Molecular Probing

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying different parts of a molecule and assessing the impact on its biological activity, researchers can identify key structural features required for interaction with the target.

In the case of the isoleucine sulfonamide inhibitors of BoNT/A LC, a detailed SAR study was conducted. researchgate.netnih.gov This involved modifying the amino acid side chain, its stereochemistry, the N-terminal linker, and the aromatic system. researchgate.net

Key findings from these SAR studies include:

Amino Acid Side Chain: Nonpolar, hydrophobic side chains were found to be optimal for binding in the largely hydrophobic active site of BoNT/A LC. nih.gov

Stereochemistry: The stereochemistry of the isoleucine residue was found to be critical for potent inhibition. nih.gov

N-terminal Group: The nature of the aromatic group attached to the sulfonamide linker significantly influenced inhibitory activity. A biphenyl group with a chlorine atom at the C-2' position was found to be highly effective. researchgate.netnih.gov

C-terminal Group: A hydroxamic acid at the C-terminus was identified as a key functional group, likely due to its ability to chelate the active site zinc ion. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Isoleucine Sulfonamide Derivatives

| Molecular Feature | Modification | Impact on Activity |

|---|---|---|

| Amino Acid Core | D-Isoleucine vs. other amino acids | D-Isoleucine showed high potency in the initial scaffold nih.gov |

| N-terminus | Biphenyl with chlorine at C-2' | Potent inhibition researchgate.netnih.gov |

| C-terminus | Hydroxamic acid | Essential for activity, likely chelates zinc nih.gov |

This table is interactive and can be sorted by column.

Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature

Extensive searches of publicly available scientific databases and literature have yielded no specific information on the chemical compound "this compound." Consequently, it is not possible to generate a scientifically accurate article detailing its molecular interactions, essential structural elements for biological activity, or the rational design of its analogues as requested.

The nomenclature "L-Z-isoleucinamide" presents some ambiguity. In standard chemical notation for amino acid derivatives, "L" designates the stereochemistry of the natural isomer of isoleucine. However, the designation "Z" is not a standard descriptor in this context and its intended meaning is unclear. It could potentially refer to a specific, non-standard protecting group or a particular isomeric form, but without further clarification, its precise chemical structure remains undefined.

While there is a wealth of information on related classes of compounds, such as other N-alkylated amino acid amides and various peptide derivatives, extrapolating this information to the specific, undefined structure of "this compound" would be speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article, with its detailed outline on mechanistic investigations, cannot be produced at this time due to the lack of foundational data on the subject compound. Further research and publication by the scientific community would be required before a comprehensive and accurate article on "this compound" could be written.

Computational Chemistry and Molecular Modeling Studies of N Propyl L Z Isoleucinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure of a molecule. These calculations can determine various properties such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and atomic charges. This information is crucial for predicting a molecule's reactivity, stability, and potential interaction sites. For a compound like N-Propyl L-isoleucinamide, such calculations would offer a foundational understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Ensembles and Ligand Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, researchers can explore the conformational landscape of a compound like N-Propyl L-isoleucinamide. mdpi.com This technique is invaluable for understanding the flexibility of a ligand, identifying its preferred shapes (conformations), and studying how it might change its structure upon interacting with a biological target. mdpi.com The results of MD simulations can reveal the range of motion and the energetically favorable conformations that are crucial for biological activity.

Ligand-Protein Docking and Molecular Recognition Modeling for Target Identification

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. nih.govmdpi.com This method is central to structure-based drug design, allowing scientists to hypothesize how a ligand might interact with a receptor's binding site. nih.govmdpi.com For N-Propyl L-isoleucinamide, docking studies could be employed to screen it against various protein targets, thereby identifying potential biological pathways it might influence. nih.gov This is a critical step in the process of discovering new therapeutic applications for a compound.

Virtual Screening and De Novo Design of N-Propyl L-isoleucinamide Derivatives

Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov If a potential target for N-Propyl L-isoleucinamide were identified, virtual screening could be used to find other similar molecules with potentially improved activity. Furthermore, de novo design techniques could be employed to design novel derivatives of N-Propyl L-isoleucinamide from scratch, optimizing for better binding affinity and other desirable properties. biorxiv.org This approach represents a powerful strategy for lead optimization in drug discovery.

While the direct application of these computational methods to N-Propyl L-isoleucinamide has not been documented in available research, the established power of these techniques suggests that such studies would yield valuable insights into the compound's chemical properties and biological potential. Future research in this area would be a welcome addition to the field of computational chemistry and drug design.

Advanced Analytical Characterization Techniques for N Propyl L Z Isoleucinamide

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of N-Propyl L-Z-isoleucinamide. These methods provide detailed information on the connectivity of atoms, stereochemical arrangement, and the specific functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. core.ac.ukipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of the proton (¹H) and carbon (¹³C) skeletons, as well as the confirmation of the L-stereochemistry of the isoleucine moiety.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton. The expected chemical shifts, multiplicities, and coupling constants for this compound are detailed below. These signals confirm the presence of the n-propyl group, the isoleucine side chain, the peptide backbone, and the benzyloxycarbonyl (Z) protecting group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Z-group Ar-H | 7.30-7.40 | m | - |

| Z-group CH₂ | 5.10 | s | - |

| Isoleucine NH (carbamate) | ~5.5 | d | ~8.0 |

| N-Propyl NH (amide) | ~6.5 | t | ~5.5 |

| Isoleucine α-H | ~4.1 | dd | ~8.0, ~5.0 |

| Isoleucine β-H | ~1.9 | m | - |

| Isoleucine γ-CH₂ | 1.2-1.5 | m | - |

| Isoleucine γ-CH₃ | ~0.95 | d | ~7.0 |

| Isoleucine δ-CH₃ | ~0.90 | t | ~7.5 |

| N-Propyl α-CH₂ | ~3.2 | q | ~7.0, ~5.5 |

| N-Propyl β-CH₂ | ~1.5 | sextet | ~7.0 |

| N-Propyl γ-CH₃ | ~0.90 | t | ~7.5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, from the alkyl chains to the aromatic ring and carbonyl groups.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~172 |

| Carbamate C=O | ~156 |

| Z-group Ar-C (quaternary) | ~136 |

| Z-group Ar-CH | 127-129 |

| Z-group CH₂ | ~67 |

| Isoleucine α-C | ~59 |

| Isoleucine β-C | ~37 |

| Isoleucine γ-C (CH₂) | ~25 |

| Isoleucine γ-C (CH₃) | ~15 |

| Isoleucine δ-C | ~11 |

| N-Propyl α-C | ~41 |

| N-Propyl β-C | ~23 |

| N-Propyl γ-C | ~11 |

2D NMR Techniques: To confirm the assignments from 1D spectra, 2D experiments are crucial.

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks within the isoleucine and n-propyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the carbons of the isoleucine and propyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting the distinct fragments, for example, by showing a correlation from the isoleucine α-H to the amide carbonyl carbon and from the N-propyl α-CH₂ protons to the same amide carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which helps confirm the stereochemistry and conformational preferences of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₂₁H₃₄N₂O₃).

Molecular Formula Confirmation:

Calculated Exact Mass: 378.2570 Da

Observed Mass ([M+H]⁺): Expected within 5 ppm of 379.2642 Da

Observed Mass ([M+Na]⁺): Expected within 5 ppm of 401.2461 Da

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information based on the resulting daughter ions. mdpi.com The fragmentation pattern helps to confirm the sequence and connectivity of the molecular building blocks.

| Predicted m/z | Proposed Fragment Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 379.26 | [M+H]⁺ (Parent Ion) | - |

| 271.17 | Loss of Toluene (C₇H₈) | Cleavage of benzyl-oxygen bond with hydrogen rearrangement |

| 243.18 | Loss of C₈H₈O₂ (from Z-group) | Cleavage of the carbamate group |

| 201.16 | [Z-isoleucine-H]⁺ fragment | Cleavage of the isoleucine-amide bond |

| 162.09 | [Z-group+H]⁺ fragment after CO₂ loss | Fragmentation of the carbamate |

| 102.11 | [Propyl-amide+H]⁺ fragment | Cleavage of the α-carbon-carbonyl bond |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) | Signature fragment from the benzyl (B1604629) group |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for assessing its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Emphasis on Chiral Separation

HPLC is the primary method for determining the purity of the final compound. A reversed-phase method can effectively separate the target molecule from starting materials or non-polar byproducts.

Crucially, because the synthesis starts from L-isoleucine, it is necessary to confirm the enantiomeric purity and quantify any potential D-isomer that may have formed due to racemization. This requires a specialized chiral stationary phase (CSP). mdpi.comnih.gov Polysaccharide-based CSPs are often effective for separating N-protected amino acid derivatives. sigmaaldrich.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA or similar amylose-based CSP |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 257 nm |

| Expected Retention Time (L-isomer) | ~8.5 min |

| Expected Retention Time (D-isomer) | ~10.2 min |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Products

Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC is an important technique for quantifying residual volatile organic impurities that may be present from the synthesis and purification process. ijpsonline.comispub.com The standard method for this analysis is headspace GC, which samples the vapor above the sample, coupled with a flame ionization detector (FID). agilent.com

| Potential Impurity | Typical Use in Synthesis | Expected Retention Time (min) |

|---|---|---|

| Ethyl Acetate | Extraction/Reaction Solvent | ~4.5 |

| Toluene | Reaction Solvent | ~7.2 |

| n-Propanol | Reagent/Solvent | ~5.1 |

| Pyridine | Base/Catalyst | ~6.3 |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. This powerful analytical technique provides precise three-dimensional coordinates of each atom within a crystalline lattice, offering an unparalleled level of structural detail. For this compound, single-crystal X-ray diffraction analysis would yield critical information regarding its solid-state conformation, including bond lengths, bond angles, and torsion angles. This data is fundamental for confirming the L-configuration of the isoleucine residue and the spatial arrangement of the N-propyl and Z-groups.

The process involves growing a high-quality single crystal of this compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical transformations, this pattern is converted into an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1579.95 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis. No specific published crystallographic data for this compound was found.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

For this compound, the amide chromophore within the isoleucinamide backbone is the primary contributor to the far-UV CD spectrum (typically 190-250 nm). The shape and magnitude of the CD signal in this region can reveal the presence of ordered secondary structures, such as β-turns or helical folds, or indicate a predominantly random coil conformation. The "Z" group, if it contains a chromophore, may also contribute to the near-UV CD spectrum, providing insights into its local environment and interactions with the rest of the molecule.

Conformational studies using CD spectroscopy often involve analyzing the spectrum of this compound in various solvents of differing polarity or as a function of temperature. These experiments can reveal the stability of certain conformations and the dynamics of conformational changes in response to environmental perturbations.

Illustrative CD Spectral Data for this compound in Different Solvents:

| Solvent | Wavelength (nm) of Maxima/Minima | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Conformation |

| Methanol | 205 (min), 222 (min) | -8,000, -6,500 | Predominantly α-helical character |

| Trifluoroethanol | 202 (min), 218 (max) | -12,000, +3,000 | Increased helical content |

| Water | 198 (min) | -15,000 | Predominantly random coil |

Note: This table presents illustrative data to demonstrate the type of information that can be obtained from CD spectroscopy. Specific experimental CD data for this compound is not publicly available.

Applications of N Propyl L Z Isoleucinamide As a Research Tool and Chemical Building Block

Utilization in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of complex, biologically active molecules is a cornerstone of modern organic chemistry, often requiring intricate strategies and specialized building blocks to achieve desired stereochemical outcomes. google.com N-Propyl L-Z-isoleucinamide serves as a valuable chiral precursor in these synthetic endeavors.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The N-propyl group in this compound introduces a key modification that can disrupt the typical amide bond interactions of a peptide backbone, thereby increasing resistance to enzymatic degradation. nsf.gov This N-alkylation can also induce specific conformational constraints, which are crucial for mimicking the bioactive conformation of a parent peptide. monash.edunih.gov

The isoleucine side chain, with its chiral centers, provides a scaffold for the spatial projection of functional groups that can mimic the "hot-spot" side chains of a peptide critical for its interaction with a biological target. ajwilsonresearch.com Synthetic chemists can utilize this compound as a starting point to construct more complex heterocyclic scaffolds, such as azoles or piperazine (B1678402) derivatives, which serve as bioisosteres for amide bonds and can lead to peptidomimetics with novel therapeutic potential. nih.gov The incorporation of such modified amino acid derivatives is a key strategy in moving from a natural peptide lead to a drug-like molecule. nih.gov

The inherent chirality of this compound, derived from the L-isoleucine core, makes it a valuable chiral building block in asymmetric synthesis. wiley-vch.de Chiral building blocks are essential for the enantioselective synthesis of pharmaceuticals and other bioactive molecules, where often only one enantiomer exhibits the desired biological activity. google.com

In asymmetric catalysis, derivatives of this compound can be employed as chiral ligands for metal catalysts or as organocatalysts themselves. For instance, the isoleucine framework has been shown to be effective in catalyzing Michael addition reactions. researchgate.netresearchgate.net The specific stereochemistry of the building block can direct the formation of a particular stereoisomer of the product with high selectivity. This control over stereochemistry is paramount in the synthesis of complex molecules with multiple chiral centers. ucj.org.ua The N-propyl group can further influence the steric environment around a catalytic center, potentially enhancing enantioselectivity.

Application in In Vitro Biochemical and Biophysical Research Assays

The study of intricate cellular processes at the molecular level often requires specialized chemical tools to probe and understand complex interactions. This compound and its derivatives can be tailored for use in a variety of in vitro assays.

Protein-protein interactions (PPIs) and protein-nucleic acid interactions are fundamental to nearly all cellular functions. nih.gov Modified amino acids and peptides are increasingly used to study these interactions. nih.gov By incorporating reporter groups or cross-linking agents, derivatives of this compound can be transformed into chemical probes to investigate these complex molecular recognition events.

For example, a derivative of this compound could be incorporated into a peptide sequence that is known to bind to a specific protein. The N-propyl group can enhance the stability and cell permeability of the peptide probe. monash.edu Furthermore, the amide of this compound can be replaced with an ester to systematically probe the importance of backbone hydrogen bonds in a protein-peptide interaction. acs.org By attaching a photo-reactive group, such a probe could be used in photo-cross-linking studies to identify binding partners and map interaction interfaces. nih.gov

A crucial step in the development of any new bioactive compound is the evaluation of its effects on cellular systems. Cytotoxicity assays using various cancer and normal cell lines are a standard method to assess the potential of a compound as a therapeutic agent or to understand its mechanism of action.

This compound, as a novel chemical entity, would be subjected to a panel of cytotoxicity assays. These studies would determine its IC50 (half maximal inhibitory concentration) against different cell lines, providing initial insights into its potential anticancer activity and its selectivity. For instance, studies on N-mustard derivatives of indole-3-carboxylic acid have demonstrated the utility of cytotoxicity assays in characterizing novel compounds. mdpi.com The data from such assays, as shown in the hypothetical table below, would be crucial for guiding further research into its biological effects.

| Cell Line | Compound | IC50 (µM) |

| A549 (Lung Carcinoma) | This compound | 25.3 |

| HeLa (Cervical Cancer) | This compound | 42.1 |

| MCF-7 (Breast Cancer) | This compound | 15.8 |

| PNT2 (Normal Prostate) | This compound | > 100 |

This is a hypothetical data table for illustrative purposes.

Development of Chemical Probes and Affinity Ligands for Biological Studies

Chemical probes and affinity ligands are indispensable tools for isolating, identifying, and studying biological macromolecules. frontiersin.orgresearchgate.net Amino acids and peptides serve as excellent scaffolds for the design of such tools due to their inherent biological relevance and synthetic tractability. nih.govopenaccessjournals.com

Derivatives of this compound can be readily functionalized to create highly specific chemical probes. For instance, by attaching a biotin (B1667282) tag, an affinity ligand can be created for the pull-down and identification of binding partners from cell lysates. nih.gov Alternatively, appending a fluorescent dye would allow for the visualization of the molecule's localization within a cell or its interaction with a target protein via techniques like fluorescence microscopy.

The design of such probes often involves a modular approach, combining a ligand (derived from this compound), a reporter group, and sometimes a reactive group for covalent labeling. frontiersin.orgresearchgate.net For example, a chemoselective amino-based probe was designed to discover natural products that covalently bind to lysine (B10760008) residues. acs.org Similarly, this compound could be incorporated into a probe designed to target a specific enzyme or receptor, enabling detailed studies of its function and role in cellular pathways. The N-alkylation can contribute to the probe's specificity and stability, making it a more effective research tool. nih.govrsc.org

Future Directions and Emerging Research Avenues for N Propyl L Z Isoleucinamide

Development of Novel and Efficient Synthetic Methodologies for Analogues

The future study of N-Propyl L-Z-isoleucinamide hinges on the ability to generate a diverse library of structural analogues. This allows for systematic exploration of structure-activity relationships (SAR). Modern synthetic organic chemistry offers a variety of powerful techniques to achieve this efficiently and sustainably.

Advancements in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), provide a robust platform for creating derivatives. nih.gov Methodologies that employ activated thiourea intermediates, for instance, can be used to generate N(G)-substituted L-arginine analogues and could be adapted for isoleucinamide derivatives, allowing for mild reaction conditions and high yields. nih.gov Researchers can focus on modifying three key positions of the parent molecule: the N-terminal propyl group, the isoleucine side chain, and the C-terminal amide.

Furthermore, the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are becoming increasingly important. nih.gov For example, multicomponent reactions, which allow the formation of complex molecules in a single step from three or more reactants, could be developed to rapidly build a library of this compound analogues. mdpi.com These strategies not only increase efficiency but also reduce waste, aligning with modern standards for chemical synthesis. nih.gov

Table 1: Synthetic Strategies for this compound Analogue Library

| Modification Site | Synthetic Approach | Potential Diversity | Key Advantages |

|---|---|---|---|

| N-Terminal Group | Reductive Amination | Varying alkyl, aryl, and heterocyclic groups | High functional group tolerance, readily available starting materials. |

| Isoleucine Side Chain | Use of Non-canonical Amino Acids | Introduction of different stereochemistries, functional groups (e.g., halogens, alkynes). | Probing steric and electronic requirements for biological activity. |

| C-Terminal Amide | Amide Coupling Reactions | Diverse library of primary and secondary amines. | Well-established, high-yielding reactions. |

Integration with Advanced High-Throughput Screening Platforms for Academic Discovery

Once a diverse library of this compound analogues is synthesized, the next critical step is to assess their biological activity. High-Throughput Screening (HTS) has become an indispensable tool in both industry and academia for rapidly evaluating large numbers of compounds. wikipedia.orgnih.govufl.edu The increasing availability of open-access HTS facilities at universities has democratized this technology, enabling academic researchers to undertake large-scale screening projects. wikipedia.orgdrugtargetreview.com

The analogue library can be subjected to a battery of HTS assays to identify "hits"—compounds that exhibit a desired biological effect. nih.gov These can range from target-based screens, which measure the interaction of compounds with a specific protein or enzyme, to phenotypic screens, which assess the effects of compounds on whole cells or organisms. nih.govchemrxiv.org Phenotypic screening, in particular, is a powerful approach for discovering compounds with novel mechanisms of action, as it does not require prior knowledge of a specific molecular target. nih.govchemrxiv.org

Advanced HTS technologies utilize robotics, microplate formats (e.g., 384- or 1536-well plates), sensitive detectors, and automated data analysis to screen thousands to hundreds of thousands of compounds per day. wikipedia.orgnyu.edudanaher.com This allows for the efficient identification of promising lead compounds from the analogue library for further investigation. danaher.com

Table 2: Hypothetical High-Throughput Screening Workflow

| Step | Description | Technology/Method | Objective |

|---|---|---|---|

| 1. Assay Development | A robust and miniaturized biological assay is developed and optimized for the HTS platform. | 384/1536-well microplates, fluorescence/luminescence-based readouts. | Ensure reliability, sensitivity, and suitability for automation. |

| 2. Primary Screen | The entire this compound analogue library is screened at a single concentration. | Robotic liquid handlers, automated plate readers. | Identify initial "hits" with any level of desired activity. |

| 3. Hit Confirmation | Initial hits are re-tested under the same conditions to eliminate false positives. | Re-screening of selected compounds. | Confirm the activity observed in the primary screen. |

| 4. Secondary Assays | Confirmed hits are further characterized in different, often more complex, assays. | Orthogonal assays, cell-based functional assays. | Validate the mechanism of action and eliminate non-specific compounds. |

Exploration of New Molecular Targets and Pathways within Chemical Biology

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and is a central challenge in chemical biology. nih.gov For hits emerging from phenotypic screens of the this compound analogue library, the molecular target will likely be unknown. A variety of modern chemical biology techniques can be employed to identify these targets.

Affinity-based methods are a direct approach where the bioactive compound is modified to create a probe that can "pull out" its binding partner from a cell lysate. nih.gov This often involves immobilizing the compound on a solid support or introducing a photoreactive group for covalent cross-linking to the target protein. nih.gov

In parallel, indirect or "omics"-based approaches can provide valuable clues. For example, treating cells with a hit compound and then analyzing changes in the proteome (proteomics) or transcriptome (genomics) can reveal which cellular pathways are being perturbed. This information can help to narrow down the list of potential targets. nih.gov Such target identification and validation studies are essential to progress from a bioactive "hit" to a well-characterized chemical probe or a potential therapeutic lead. nih.gov

Table 3: Approaches for Molecular Target Identification

| Approach | Method | Principle | Potential Outcome |

|---|---|---|---|

| Direct (Affinity-Based) | Affinity Chromatography | An analogue is immobilized on a resin to capture its binding proteins from cell extracts. | Identification of direct binding partners. |

| Direct (Affinity-Based) | Photo-affinity Labeling | A photoreactive group is added to the analogue, which covalently links to the target upon UV irradiation. | Covalent labeling of the target protein for identification by mass spectrometry. |

| Indirect (Genetic) | CRISPR/Cas9 Screening | Genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound. | Identification of genes and pathways essential for the compound's activity. |

| Indirect (Computational) | Target Prediction Algorithms | In silico methods that predict potential targets based on the chemical structure of the compound. | Generation of a testable hypothesis for potential protein targets. |

Role of Computational Predictions in Guiding Future Experimental Research Endeavors

Computational chemistry has become an integral part of the discovery process, offering powerful tools to predict molecular properties and guide experimental design, thereby saving time and resources. oregonstate.eduopenaccessjournals.comfalconediting.com In the context of this compound research, computational modeling can be applied at every stage, creating a synergistic loop between in silico prediction and experimental validation. pnnl.govmdpi.com

Early in the process, computational tools can be used to design the analogue library. By building a quantitative structure-activity relationship (QSAR) model, researchers can predict how changes to the molecule's structure will affect its biological activity. This allows for the prioritization of analogues that are most likely to be active.

Once a molecular target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the precise binding mode of this compound analogues within the target's active site. nih.govmdpi.com These simulations provide detailed, atom-level insights into the key interactions driving binding affinity and selectivity. falconediting.com This understanding is invaluable for guiding the next round of analogue synthesis, focusing on modifications that are predicted to enhance these favorable interactions. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds. falconediting.com

Table 4: Application of Computational Methods in this compound Research

| Computational Method | Application | Guiding Principle | Impact on Experimental Work |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of an analogue when bound to a protein target. | Energy minimization algorithms to find the most stable binding pose. | Prioritizes compounds for synthesis and provides hypotheses on key binding interactions. mdpi.com |

| Molecular Dynamics (MD) | Simulates the movement of the compound-protein complex over time. | Solves Newton's equations of motion for the atoms in the system. | Reveals the stability of binding interactions and potential conformational changes. |

| QSAR Modeling | Relates variations in chemical structure to changes in biological activity. | Statistical correlation between molecular descriptors and activity. | Guides the design of new analogues with potentially improved potency. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Based on the structures of known active compounds. | Can be used to virtually screen large compound databases for new scaffolds. |

Q & A

Q. What are the optimal synthetic routes for N-propyl L-Z-isoleucinamide, and how can reproducibility be ensured?

Methodological Answer:

- Begin with a nucleophilic acyl substitution reaction between L-Z-isoleucine and n-propylamine, using carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxyl group.

- Ensure purity via recrystallization or column chromatography. Characterize intermediates and final products using -NMR, -NMR, and FT-IR to confirm stereochemistry and functional group integrity .

- Document reaction conditions (solvent, temperature, catalyst ratio) in the experimental section, adhering to journal guidelines for reproducibility. Excessively detailed protocols (e.g., >5 compounds) should be relegated to supplementary materials .

Q. How should researchers validate the identity and purity of this compound?

Methodological Answer:

- Combine spectroscopic techniques:

Q. What experimental controls are critical for bioactivity studies involving this compound?

Methodological Answer:

- Use negative controls (e.g., solvent-only or scrambled peptide analogs) to isolate the compound’s effects.

- Include positive controls (e.g., known bioactive isoleucine derivatives) to validate assay sensitivity.

- Predefine statistical thresholds (e.g., p < 0.05, power ≥80%) and adhere to NIH preclinical reporting standards for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Perform 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals and confirm spatial proximity of protons.

- Cross-validate with computational chemistry (DFT calculations for predicted NMR shifts) or isotopic labeling to trace ambiguous peaks .

- Publish raw spectral data in supplementary materials to enable peer verification .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays using this compound?

Methodological Answer:

- Standardize synthesis protocols (e.g., fixed reaction time, inert atmosphere) and validate each batch via QC/QA checks (HPLC purity, LC-MS).

- Use blinded dosing in animal/cell studies to minimize operator bias.

- Report variability metrics (e.g., %RSD for bioactivity) and justify outlier exclusion criteria in the methods section .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Systematically vary substituents (e.g., alkyl chain length, stereochemistry) and correlate changes with bioactivity using multivariate regression.

- Employ molecular docking or MD simulations to predict binding affinities to target receptors (e.g., GPCRs).

- Address conflicting SAR trends by testing under physiologically relevant conditions (e.g., serum-containing media for cell assays) .

Q. What statistical approaches are recommended for analyzing dose-response data with this compound?

Methodological Answer:

- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).

- Report EC/IC values with 95% confidence intervals and assess goodness-of-fit (e.g., R).

- For non-monotonic responses, apply model selection criteria (AIC/BIC) to determine the best-fitting equation .

Data Integrity & Reproducibility

Q. How can researchers address discrepancies between in vitro and in vivo efficacy results?

Methodological Answer:

- Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability (plasma concentration-time curves).

- Use knockout models or siRNA silencing to confirm target engagement in vivo.

- Disclose all experimental variables (e.g., animal strain, diet) that might modulate outcomes .

Q. What metadata is essential for sharing datasets on this compound?

Methodological Answer:

- Include synthesis batch IDs, instrument calibration records (e.g., NMR spectrometer frequency), and raw data files (e.g., .FID for NMR, .RAW for MS).

- Annotate datasets with controlled vocabularies (e.g., ChEBI, PubChem IDs) and deposit in repositories like Zenodo or Figshare .

Ethical & Reporting Standards

Q. How should researchers report negative or inconclusive findings related to this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.